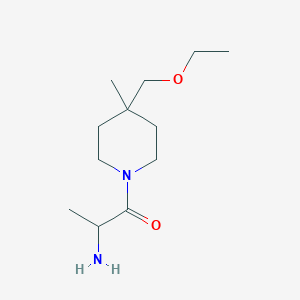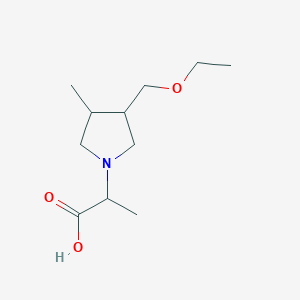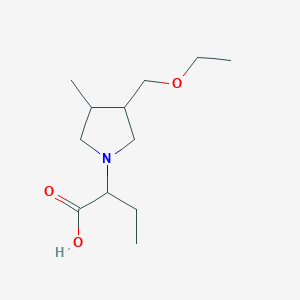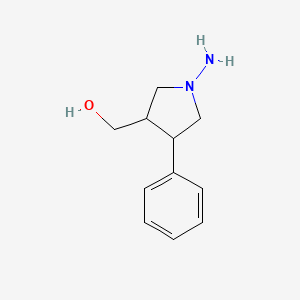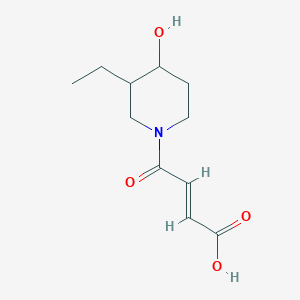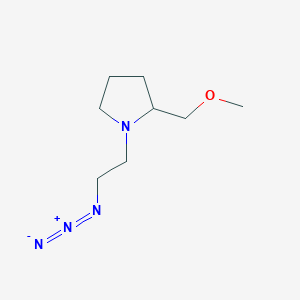
1-(2-Azidoethyl)-2-(methoxymethyl)pyrrolidine
Overview
Description
1-(2-Azidoethyl)-2-(methoxymethyl)pyrrolidine, commonly referred to as AEMP, is an organic compound that has been used in a variety of scientific research applications. It is an azide-containing derivative of pyrrolidine, a cyclic amine found in many natural products, and is a useful reagent in organic synthesis. AEMP has been used to study the mechanism of action of various biochemical and physiological processes, as well as for the development of novel therapeutic agents.
Scientific Research Applications
Synthesis of Enantiomeric Pairs of Pyrrolidines
A method involved using (-)-1-phenylethylamine as a chiral auxiliary to prepare diastereomeric isomers of 2,5-bis(methoxycarbonyl)pyrrolidine derivatives, leading to optically active 2,5-disubstituted pyrrolidines of C2-symmetry through stereoselective processes (Yamamoto et al., 1993).
Development of Pyrrolylpyridines
A novel synthetic approach involving 1,3-dilithiated 1-methyl-2-(prop-2-ynyl)-1H-pyrrole and methoxymethyl isothiocyanate was used to access previously difficult-to-synthesize pyrrolylpyridines, showcasing a unique pathway for combining pyrrole and pyridine rings in a single molecule (Nedolya et al., 2015).
Investigation of Pyrrolidines' Polar Cycloaddition
A study on the polar [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene provided insights into pyrrolidines synthesis, highlighting their importance in medicine and industry due to their biological effects and applications as dyes or agrochemical substances (Żmigrodzka et al., 2022).
Exploration of Chiral Auxiliaries in Asymmetric Alkylation
The use of trans-2,5-bis(methoxymethyl)- and trans-2,5-bis(methoxymethoxymethyl)pyrrolidines as chiral auxiliaries for asymmetric alkylation of carboxyamide enolates was examined, demonstrating good chemical yield and high stereoselectivity, proving the flexibility of these auxiliaries across various substrates and reaction conditions (Kawanami et al., 1984).
properties
IUPAC Name |
1-(2-azidoethyl)-2-(methoxymethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O/c1-13-7-8-3-2-5-12(8)6-4-10-11-9/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKLCBAYCIXJAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Azidoethyl)-2-(methoxymethyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



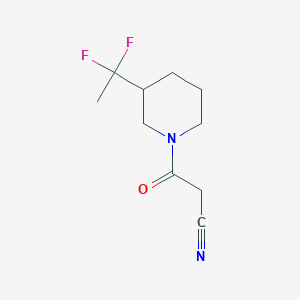
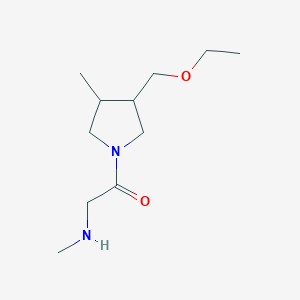

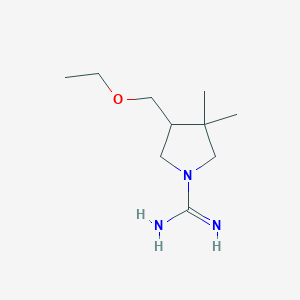
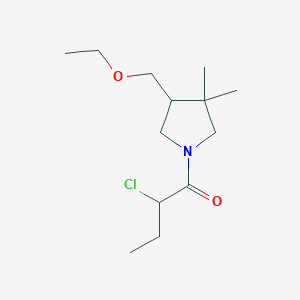
![(2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1491066.png)
![4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-amine](/img/structure/B1491067.png)
